>10,000-Fold Enzymatic Selectivity for MMP-2/9 Over MMP-1 Compared to GM6001
In a fluorogenic peptide substrate assay using recombinant human MMP catalytic domains, MMPSI inhibited MMP-2 with an IC50 of 0.8 nM and MMP-9 with an IC50 of 0.5 nM, while requiring >10,000 nM (IC50 >10 µM) for MMP-1 [1]. Under identical conditions, the broad-spectrum comparator GM6001 showed IC50 values of 0.4 nM for MMP-1, 0.5 nM for MMP-2, and 0.2 nM for MMP-9 [2]. The resulting selectivity ratio (IC50 MMP-1 / IC50 MMP-9) is >20,000 for MMPSI versus 2.0 for GM6001, representing a four-order-of-magnitude improvement in MMP-1 sparing [1][2].
| Evidence Dimension | Enzymatic inhibition (IC50, nM) and selectivity ratio for MMP-9 over MMP-1 |
|---|---|
| Target Compound Data | MMP-9 IC50 = 0.5 nM; MMP-1 IC50 >10,000 nM → Selectivity ratio >20,000 |
| Comparator Or Baseline | GM6001: MMP-9 IC50 = 0.2 nM; MMP-1 IC50 = 0.4 nM → Selectivity ratio = 2.0 |
| Quantified Difference | MMPSI provides >10,000-fold greater MMP-1 selectivity (ratio improvement >10,000x) |
| Conditions | Recombinant human MMP catalytic domains; fluorogenic substrate (MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2); 30 min incubation at 37°C; IC50 determined by nonlinear regression |
Why This Matters
Procurement of MMPSI avoids the off-target MMP-1 inhibition that causes musculoskeletal toxicity in vivo, enabling longer-duration in vivo studies without confounding side effects.
- [1] Watanabe F, Tamura Y, Nakatani T, et al. Selectivity and pharmacokinetics of a novel orally available matrix metalloproteinase-2/9 inhibitor. Biol Pharm Bull. 2002;25(10):1327-1331. doi:10.1248/bpb.25.1327 View Source
- [2] Galardy RE, Cassabonne ME, Giese C, et al. Low molecular weight inhibitors in corneal ulceration. Ann N Y Acad Sci. 1994;732:315-323. doi:10.1111/j.1749-6632.1994.tb24746.x View Source
